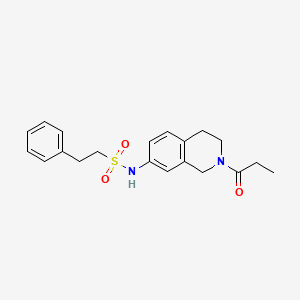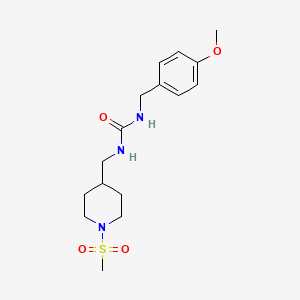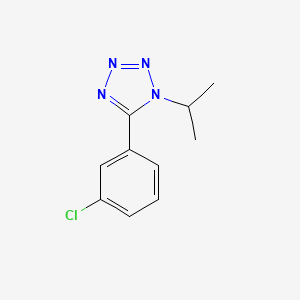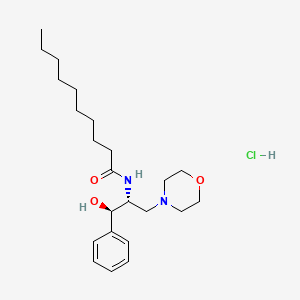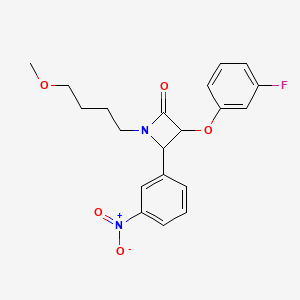
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
作用機序
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one works by irreversibly binding to the mutant forms of EGFR that are commonly found in NSCLC. This binding inhibits the activity of the mutant EGFR, which in turn leads to the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells.
生化学的および生理学的効果
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by blocking the activity of mutant EGFR. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that are necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is its high selectivity for mutant forms of EGFR. This means that it can specifically target cancer cells without affecting normal cells. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has a favorable safety profile and is well-tolerated by patients. However, one of the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is that it can only be used in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
将来の方向性
There are a number of future directions for the study of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. One area of research is the development of combination therapies that can enhance the efficacy of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. Another area of research is the identification of biomarkers that can predict which patients will respond to 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. In addition, there is ongoing research into the development of second-generation EGFR TKIs that can overcome the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one and other first-generation EGFR TKIs. Finally, there is ongoing research into the use of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one in other types of cancer, such as breast cancer and colorectal cancer.
合成法
The synthesis of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of 3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-nitrobenzene, which is then converted to the corresponding amine using a palladium catalyst. The amine is then reacted with 2-chloro-4,5-difluoroacetophenone to form the azetidinone ring.
科学的研究の応用
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of NSCLC. It has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a favorable safety profile and is well-tolerated by patients.
特性
IUPAC Name |
3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-27-11-3-2-10-22-18(14-6-4-8-16(12-14)23(25)26)19(20(22)24)28-17-9-5-7-15(21)13-17/h4-9,12-13,18-19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPKQKCDODQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)OC2=CC(=CC=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)
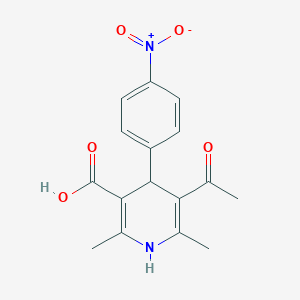
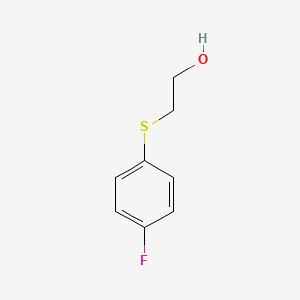
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
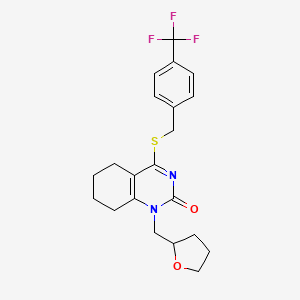
![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)
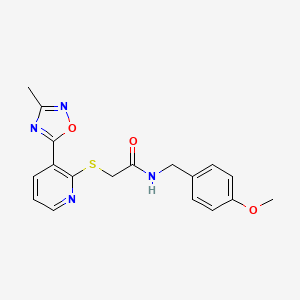
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)
